![molecular formula C30H30N2 B601347 1,4-Dibenzhydrylpiperazine CAS No. 216581-01-0](/img/structure/B601347.png)
1,4-Dibenzhydrylpiperazine
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Overview
Description
1,4-Dibenzhydrylpiperazine is a chemical compound with the CAS Number: 216581-01-0 . It is also known as 1,4-Bis(benzhydryl)piperazine .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1,4-Dibenzhydrylpiperazine, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another study presents the synthesis of 14 new 1,4-disubstituted piperazine derivatives from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1,4-Dibenzhydrylpiperazine, has been investigated theoretically using density functional theory .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Medicinal Chemistry: Modulation of Histamine Receptors
1,4-Dibenzhydrylpiperazine has been identified as a modulator of histamine receptors . These receptors play a crucial role in the immune response and are targets for allergy medications. The compound’s ability to interact with these receptors could lead to the development of new pharmaceuticals for treating allergic reactions and other histamine-related conditions.
Organic Synthesis: Construction of 1,4-Dihydropyridines
In organic chemistry, 1,4-Dibenzhydrylpiperazine is used in the synthesis of 1,4-dihydropyridines (1,4-DHPs), which are important for their broad-spectrum biological and synthetic importance . The compound serves as a building block in cascade cyclization reactions, contributing to the creation of diverse functionalized 1,4-DHPs.
Pharmacology: Anticancer Applications
Research in pharmacology has explored the use of 1,4-Dibenzhydrylpiperazine derivatives as potential clinical agents against various cancers. These compounds have shown promise in inhibiting cancer cell migration and inducing cell cycle arrest, which are critical steps in cancer treatment .
Biochemistry: ACE Inhibition and Antimicrobial Activity
1,4-Dibenzhydrylpiperazine derivatives have been synthesized and evaluated for their angiotensin-converting enzyme (ACE) inhibition and antimicrobial activities . These properties are significant for the treatment of cardiovascular diseases and infections, respectively.
Agriculture: Pesticide Analysis
While not directly used as a pesticide, 1,4-Dibenzhydrylpiperazine’s structural analogs and derivatives are studied for their effects on pesticide persistence and removal by microbial biodegradation . Understanding these interactions can lead to more environmentally friendly pest control solutions.
Material Science: Development of Functional Materials
In material science, 1,4-Dibenzhydrylpiperazine is involved in the development of functional materials. Its derivatives are used to modify carbon-based materials, improving their efficiency in applications such as electrogeneration .
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes at the molecular level . .
Biochemical Pathways
The compound is likely to interact with multiple pathways, given its complex structure and potential for diverse interactions
Result of Action
Some studies suggest that the compound may have pharmacological activities, such as vasodilator and hypotensive effects . The exact molecular and cellular effects are yet to be fully explored .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Dibenzhydrylpiperazine. These factors could include temperature, pH, and the presence of other compounds. Specific studies investigating how these environmental factors influence the action of 1,4-dibenzhydrylpiperazine are currently lacking .
Future Directions
properties
IUPAC Name |
1,4-dibenzhydrylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOADUFBZDDTPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364673 |
Source
|
Record name | 1,4-dibenzhydrylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibenzhydrylpiperazine | |
CAS RN |
56265-29-3 |
Source
|
Record name | 1,4-dibenzhydrylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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